N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine
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Overview
Description
N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine: is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclobutylmethyl group and two methyl groups attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclobutylmethylamine with a suitable thiadiazole precursor in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiadiazole derivatives.
Substitution: Halogenated thiadiazoles, substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiadiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for similar studies.
Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers may explore its pharmacological properties to develop new therapeutic agents.
Industry: In industrial applications, this compound can be used in the development of specialty chemicals, agrochemicals, and other products requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects could be mediated through pathways involving oxidative stress, signal transduction, or other cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine: can be compared with other thiadiazole derivatives such as:
Uniqueness: The uniqueness of this compound lies in its specific cyclobutylmethyl group, which may impart distinct steric and electronic properties compared to other similar compounds
Properties
IUPAC Name |
N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-7-10-9(13-11-7)12(2)6-8-4-3-5-8/h8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVGYBVGXQABLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N(C)CC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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